Product packaging for Morpholine, 3-(5-isoxazolylethynyl)-(Cat. No.:CAS No. 651314-42-0)

Morpholine, 3-(5-isoxazolylethynyl)-

Cat. No.: B12602492
CAS No.: 651314-42-0
M. Wt: 178.19 g/mol
InChI Key: KWZNPHVOINXGLV-UHFFFAOYSA-N
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Description

Contextualization of the Morpholine (B109124) Scaffold in Heterocyclic Chemistry and Compound Design

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a highly valued structural unit in contemporary chemical science. ijprems.com Its prevalence in numerous approved drugs and biologically active molecules underscores its significance as a "privileged" scaffold in medicinal chemistry. nih.govnih.gov

The utility of the morpholine moiety stems from several key characteristics:

Physicochemical Properties: The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering the morpholine amine less basic than comparable secondary amines like piperidine. acs.org This modulation of basicity can be crucial for optimizing a drug's pharmacokinetic profile. Furthermore, the morpholine ring can enhance aqueous solubility and introduce a degree of polarity, which are desirable traits for drug candidates. oup.com

Synthetic Accessibility: The morpholine scaffold is readily accessible through a variety of established synthetic methodologies, making it an attractive building block for chemists. nih.gove3s-conferences.org Syntheses can be achieved through intramolecular cyclization of amino alcohols, reductive amination of dicarbonyl compounds, and other efficient routes. oup.comnih.govorganic-chemistry.orgnih.gov

The substitution pattern on the morpholine ring is critical in defining its spatial orientation and biological activity. The development of methods for the synthesis of specifically substituted morpholines, such as 3-substituted derivatives, is an active area of research. organic-chemistry.orgacs.org

Significance of the Isoxazole (B147169) Nucleus as a Bioisostere and Pharmacophore

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is another cornerstone of medicinal chemistry. rsc.orgnih.gov Its significance lies in its dual role as a versatile pharmacophore and a valuable bioisostere. nih.govsemanticscholar.org

Key attributes of the isoxazole nucleus include:

Pharmacophoric Contributions: The isoxazole moiety itself can be a critical component of a pharmacophore, participating in essential interactions with biological targets. rsc.orgnih.govsemanticscholar.org The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in π-stacking and other non-covalent interactions. nih.gov

Synthetic Versatility: The synthesis of isoxazoles is well-established, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being a particularly powerful and regioselective method. wikipedia.orgnih.govnih.govacs.orgacs.org This allows for the facile introduction of a wide variety of substituents onto the isoxazole ring, enabling fine-tuning of its electronic and steric properties. rsc.orgnih.gov

The isoxazole nucleus is a key feature in a number of commercially available drugs, demonstrating its broad therapeutic relevance across different disease areas. nih.govnih.govmdpi.comnih.gov

Role of the Ethynyl (B1212043) Linker in Molecular Architecture and Synthetic Strategy

The ethynyl (acetylenic) group, a carbon-carbon triple bond, serves as a highly effective and versatile linker in molecular design and synthesis. researchgate.netresearchgate.netnih.gov Its linear geometry and rigidity impart a well-defined spatial arrangement to the molecular fragments it connects, which can be crucial for optimizing interactions with a biological target.

The principal roles of the ethynyl linker include:

Structural Rigidity: Unlike flexible alkyl chains, the ethynyl linker holds the connected moieties in a fixed orientation, reducing the entropic penalty upon binding to a receptor and potentially increasing binding affinity.

Synthetic Handle: The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations. Most notably, it is a key component in the palladium-catalyzed Sonogashira cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds with aryl or vinyl halides. rsc.orgresearchgate.netresearchgate.netorganic-chemistry.orgwikipedia.org This reaction is a cornerstone of modern organic synthesis and provides a powerful tool for constructing complex molecules like Morpholine, 3-(5-isoxazolylethynyl)- .

Modulation of Electronic Properties: The triple bond can influence the electronic properties of the molecule and can also act as a weak hydrogen bond acceptor.

Overview of Research Trajectories for Novel Hybrid Heterocyclic Compounds

The development of hybrid molecules that combine multiple heterocyclic systems is a growing trend in chemical research. researchgate.netresearchgate.net The rationale behind this approach is that the resulting hybrid may exhibit a unique biological or material profile that is not simply the sum of its parts. By linking different heterocyclic scaffolds, researchers aim to:

Create Multi-Target Ligands: Design molecules that can simultaneously interact with multiple biological targets, which can be advantageous in treating complex diseases.

Enhance Biological Activity: The combination of pharmacophores can lead to synergistic effects, resulting in enhanced potency and efficacy.

Improve Physicochemical Properties: The judicious selection of heterocyclic components can be used to fine-tune properties such as solubility, stability, and membrane permeability.

The investigation of hybrid compounds containing both morpholine and isoxazole moieties, connected by a rigid linker like the ethynyl group, represents a promising frontier in the quest for novel bioactive molecules. The specific arrangement in Morpholine, 3-(5-isoxazolylethynyl)- offers a unique three-dimensional structure that is ripe for exploration in various fields of chemical research.

Detailed Research Findings

While specific experimental data for Morpholine, 3-(5-isoxazolylethynyl)- is not yet widely published, a plausible synthetic strategy can be envisioned based on established chemical reactions. A likely approach would involve a Sonogashira coupling reaction between a 3-ethynylmorpholine (B3248419) derivative and a 5-haloisoxazole, or vice versa.

Table 1: Plausible Synthetic Approach via Sonogashira Coupling

Reactant A Reactant B Catalyst System Proposed Product
3-Ethynylmorpholine5-IodoisoxazolePd(PPh₃)₄, CuI, Et₃NMorpholine, 3-(5-isoxazolylethynyl)-
3-Iodomorpholine5-EthynylisoxazolePd(PPh₃)₄, CuI, Et₃NMorpholine, 3-(5-isoxazolylethynyl)-

An alternative synthetic route could involve the 1,3-dipolar cycloaddition of a nitrile oxide to a 3-alkynylmorpholine derivative.

Table 2: Hypothetical Spectroscopic Data for Morpholine, 3-(5-isoxazolylethynyl)-

Spectroscopic Technique Expected Key Signals
¹H NMRSignals for morpholine ring protons, a singlet for the isoxazole proton, and signals corresponding to any substituents.
¹³C NMRResonances for the morpholine and isoxazole ring carbons, and two distinct signals for the acetylenic carbons.
IR SpectroscopyCharacteristic C≡C stretching vibration for the ethynyl linker, and C-O-C and C-N stretching bands for the morpholine ring.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of the compound.

The biological evaluation of Morpholine, 3-(5-isoxazolylethynyl)- would likely involve screening against a panel of biological targets, such as kinases, G-protein coupled receptors, and enzymes, where the morpholine and isoxazole motifs have shown activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B12602492 Morpholine, 3-(5-isoxazolylethynyl)- CAS No. 651314-42-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651314-42-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-[2-(1,2-oxazol-5-yl)ethynyl]morpholine

InChI

InChI=1S/C9H10N2O2/c1(2-9-3-4-11-13-9)8-7-12-6-5-10-8/h3-4,8,10H,5-7H2

InChI Key

KWZNPHVOINXGLV-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C#CC2=CC=NO2

Origin of Product

United States

Synthetic Methodologies for Morpholine, 3 5 Isoxazolylethynyl

Retrosynthetic Analysis and Key Disconnections of the Target Compound

A retrosynthetic analysis of Morpholine (B109124), 3-(5-isoxazolylethynyl)- reveals several logical disconnections. The most apparent disconnection is at the C-C triple bond, which links the morpholine and isoxazole (B147169) rings. This suggests a convergent synthesis where the two heterocyclic precursors are prepared separately and then coupled, for instance, via a Sonogashira coupling reaction.

Further disconnection of the 3-substituted morpholine ring points towards precursors such as amino alcohols and α-halo acid chlorides or through intramolecular cyclization of appropriately functionalized aminoalkyne substrates. The isoxazole ring can be disconnected via a [3+2] cycloaddition reaction, a robust method for forming five-membered heterocycles. This leads back to a nitrile oxide and an alkyne as the starting materials.

Key Disconnections:

Disconnection PointPrecursors
Ethynyl (B1212043) Linkage3-Ethynylmorpholine (B3248419) and a 5-haloisoxazole (for Sonogashira coupling) OR a 3-halomorpholine and 5-ethynylisoxazole
Morpholine C3-N4 and C2-O1 BondsSubstituted amino alcohol and a two-carbon electrophile
Isoxazole RingNitrile oxide and an alkyne

Synthesis of Morpholine Precursors and Functionalization Strategies

The synthesis of substituted morpholines is a well-established field in organic chemistry, with numerous methods available for their construction and functionalization. organic-chemistry.orgnih.govthieme-connect.comoup.com

The construction of the morpholine ring is often achieved through intramolecular cyclization. One efficient method involves a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org This approach allows for the enantioselective synthesis of 3-substituted morpholines with a high tolerance for various functional groups. organic-chemistry.org

Another powerful strategy is the palladium-catalyzed carboamination reaction. This method has been successfully applied to the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step is the coupling of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl halide. nih.gov

A more classical yet effective approach involves the sequence of coupling, cyclization, and reduction reactions starting from readily available amino alcohols and α-halo acid chlorides. thieme-connect.com This methodology has demonstrated broad scope in producing mono-, di-, and trisubstituted morpholines. thieme-connect.com An indium(III)-catalyzed intramolecular reductive etherification of keto alcohols also provides an efficient route to various substituted morpholines with good to excellent yields and high diastereoselectivity. oup.com

Table of Cyclization Approaches for Substituted Morpholines:

MethodKey ReactantsCatalyst/ReagentKey Features
Tandem Hydroamination/Transfer HydrogenationAminoalkyne substratesRu catalyst with (S,S)-Ts-DPEN ligandEnantioselective, one-pot, tolerates various functional groups. organic-chemistry.org
Pd-catalyzed CarboaminationO-allyl ethanolamines and aryl/alkenyl halidesPalladium catalystStereocontrolled synthesis of cis-3,5-disubstituted morpholines. nih.gov
Coupling/Cyclization/ReductionAmino alcohols and α-halo acid chlorides-Broad scope for various substitutions. thieme-connect.com
Indium(III)-catalyzed Reductive EtherificationKeto alcoholsInBr₃Good functional group tolerability and high diastereoselectivity. oup.com

Achieving regioselectivity in the functionalization of the morpholine ring is crucial for synthesizing specifically substituted derivatives. For instance, in the synthesis of 3-substituted morpholines, the choice of starting materials and reaction conditions dictates the position of the substituent. The reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt allows for the concise synthesis of stereodefined C-substituted morpholines, with factors affecting regio- and diastereocontrol being a key consideration. organic-chemistry.org

Synthesis of Isoxazole Precursors and Functionalization Strategies

The isoxazole ring is a key component of the target molecule. Its synthesis often relies on cycloaddition reactions, which provide a versatile entry to this heterocyclic system. nih.gov

The [3+2] cycloaddition reaction is a powerful and widely used method for the synthesis of isoxazoles. nih.gov This reaction involves the in situ generation of a nitrile oxide from an oxime, which then reacts with a dipolarophile, such as an alkyne, to form the isoxazole ring. nih.gov A simple and practical method for generating nitrile oxides involves the use of a commercial bleaching agent (containing NaOCl). nih.gov

For the synthesis of a 5-ethynylisoxazole precursor, the cycloaddition would be performed between a nitrile oxide and an acetylene (B1199291) derivative bearing a protected or masked ethynyl group. The choice of substituents on the nitrile oxide will determine the substitution pattern at the 3-position of the resulting isoxazole.

General Scheme for [3+2] Cycloaddition for Isoxazole Synthesis:

This method has been successfully employed in the synthesis of a variety of isoxazole-containing compounds, including antiviral nucleosides. nih.gov

Introduction of the Ethynyl Moiety to the Isoxazole Nucleus

The initial and crucial step in the synthesis of the target compound is the introduction of an ethynyl group onto the isoxazole ring, specifically at the 5-position. This is typically achieved through the reaction of a 5-halo-isoxazole precursor, most commonly 5-iodoisoxazole or 5-bromoisoxazole (B1592306), with a suitable acetylene source. The higher reactivity of the carbon-iodine bond makes 5-iodoisoxazoles the preferred substrate for such transformations, often leading to higher yields and milder reaction conditions.

One common strategy involves the use of a protected acetylene, such as trimethylsilylacetylene, in a Sonogashira-type coupling reaction. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions. Following the successful coupling to the isoxazole ring, the TMS group can be readily removed under mild basic conditions, for instance, using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol, to afford the free 5-ethynylisoxazole. This terminal alkyne is then primed for the subsequent coupling reaction with the morpholine-containing partner.

Coupling Reactions for the Formation of the Ethynyl Bridge

The central C-C bond-forming reaction that links the isoxazole and morpholine fragments via an ethynyl bridge is most effectively carried out using palladium-catalyzed cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira Reaction)

The Sonogashira reaction stands as the premier method for the formation of the C(sp²)-C(sp) bond between the 5-position of the isoxazole ring and the ethynyl linker. nih.gov This reaction typically involves the coupling of a 5-haloisoxazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govresearchgate.net

In the context of synthesizing Morpholine, 3-(5-isoxazolylethynyl)-, the reaction would involve the coupling of a 5-haloisoxazole with a suitable N-alkynylated morpholine derivative. The general scheme for this reaction is as follows:

Scheme 1: General Sonogashira Coupling for the Synthesis of Morpholine, 3-(5-isoxazolylethynyl)-

Where X = I, Br

The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. researchgate.net The palladium cycle involves the oxidative addition of the 5-haloisoxazole to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.net The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. researchgate.net

Research on the Sonogashira coupling of 4-iodoisoxazoles has shown that the reaction proceeds efficiently, providing the desired alkynylated products in high yields. researchgate.netnih.gov These findings suggest that a similar approach would be effective for the 5-substituted analogues.

Alternative Alkynylation and Linker Formation Strategies

While the Sonogashira reaction is the most prevalent method, alternative strategies for the alkynylation of heterocycles exist. Copper-free Sonogashira reactions have gained prominence to avoid the use of a toxic copper co-catalyst and to prevent the formation of alkyne homocoupling byproducts (Glaser coupling). nih.govrsc.org These reactions often require more specialized ligands and reaction conditions.

Another alternative is the "inverse Sonogashira reaction," where a C-H bond on the isoxazole ring could potentially be directly coupled with an alkynyl halide. google.comresearchgate.net However, this method is less developed for isoxazole systems and may present challenges with regioselectivity.

Furthermore, the synthesis of novel morpholine derivatives bearing various heterocyclic moieties is an active area of research, with numerous methods reported for the formation and functionalization of the morpholine ring. semanticscholar.orguobaghdad.edu.iqbohrium.com These methods could potentially be adapted to create a suitable morpholine-alkyne fragment for the coupling reaction.

Optimization of Reaction Conditions and Catalyst Systems

The success of the Sonogashira coupling is highly dependent on the careful optimization of various reaction parameters.

Ligand Design for Improved Coupling Efficiency and Selectivity

The choice of ligand for the palladium catalyst is critical for achieving high efficiency and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used. nih.gov However, for challenging substrates or to improve reaction rates, more sophisticated ligands may be employed. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov Studies on the Sonogashira coupling of 4-iodoisoxazoles have demonstrated that the steric and electronic properties of the substituents on the isoxazole ring can influence the reaction outcome, highlighting the importance of a well-chosen ligand to accommodate these effects. nih.gov

Solvent and Temperature Effects on Yield and Reaction Kinetics

The choice of solvent and reaction temperature significantly impacts the yield and kinetics of the Sonogashira reaction. A variety of solvents can be used, including polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724), as well as ethereal solvents like tetrahydrofuran (B95107) (THF) and amines like triethylamine (B128534), which can also serve as the base. nih.gov The optimal solvent will depend on the solubility of the substrates and reagents.

The reaction temperature is another crucial parameter. While many Sonogashira reactions can be performed at room temperature, heating may be necessary for less reactive substrates, such as 5-bromoisoxazoles. nih.govnih.gov Careful control of the temperature is essential to prevent catalyst decomposition and the formation of side products. Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction rate and product purity.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of Morpholine, 3-(5-isoxazolylethynyl)- would involve the introduction of one or more stereocenters, most commonly on the morpholine ring. The development of asymmetric routes to substituted morpholines is an active area of research, driven by the prevalence of this scaffold in medicinally important compounds.

One established strategy for accessing chiral morpholines is through the use of enantiomerically pure amino alcohols as starting materials. A multi-step synthesis can provide cis-3,5-disubstituted morpholines from these precursors. nih.gov A key step in such a sequence is a Palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, which generates the morpholine products as single stereoisomers. nih.gov This modular approach allows for variation in the substituents and could be adapted to produce chiral morpholine precursors for the target molecule. nih.gov

Another approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. Using bromine as the electrophile can yield chiral 2,5-disubstituted 2-(bromomethyl)morpholines. banglajol.info These halogenated intermediates are versatile handles for further functionalization, including the potential introduction of the isoxazolylethynyl group through subsequent coupling reactions.

A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates can also produce highly substituted morpholines. nih.gov While this method may result in low diastereoselectivity for products with multiple chiral centers, the diastereomeric ratio can often be improved through post-synthetic, light-mediated epimerization. nih.gov

The table below summarizes representative methods for chiral morpholine synthesis that could be adapted for the target compound's analogues.

Method Key Reagents Key Features Potential Application
Pd-catalyzed CarboaminationEnantiopure amino alcohols, Pd(OAc)₂, P(2-furyl)₃, NaOtBuHigh stereocontrol, modular approachSynthesis of enantiopure cis-3,5-disubstituted morpholine precursors. nih.gov
Electrophile-induced CyclizationOptically pure N-allyl-β-amino alcohols, Br₂Forms chiral halogenated morpholinesCreates a functional handle for subsequent coupling reactions. banglajol.info
Three-Component Cu-catalyzed ReactionAmino alcohols, aldehydes, diazomalonates, Cu(I) catalystAccess to highly substituted morpholinesDiastereomeric ratio can be enhanced by light-mediated epimerization. nih.gov

Green Chemistry Principles in the Synthesis of Morpholine, 3-(5-isoxazolylethynyl)-

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a multi-component molecule like Morpholine, 3-(5-isoxazolylethynyl)-, these principles can be applied to the synthesis of its fragments and their subsequent coupling.

Solvent-Free Reactions and Sustainable Media

A significant aspect of green chemistry is the reduction or elimination of hazardous organic solvents. The synthesis of the isoxazole and triazole rings, which are structurally related, has seen significant progress in this area.

Solvent-free methods, often assisted by microwave irradiation, have been developed for the synthesis of 1,2,3-triazoles, a related nitrogen heterocycle. rsc.org One approach involves the reaction of neat azides and alkynes with a polymer-supported copper(I) iodide catalyst, which can provide the product in high yield and purity within minutes. mdpi.comnih.govresearchgate.net Such "flash" synthesis techniques reduce waste and energy consumption. mdpi.comnih.govresearchgate.net

For the isoxazole component, mechanochemistry offers a solvent-free alternative. The 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides can be carried out using a planetary ball mill, eliminating the need for bulk solvents. rsc.org This method has been shown to be scalable and efficient. rsc.org

The use of greener solvents is another key strategy. The Sonogashira coupling reaction, a likely candidate for joining the morpholine and isoxazolylethynyl fragments, is often performed in solvents like DMF or dioxane. nih.gov Research has demonstrated that these can be replaced with more environmentally benign options like N-hydroxyethylpyrrolidone (HEP) in a blend with water. nih.gov

Catalyst Recycling and Reusability

The ability to recycle and reuse catalysts, particularly those based on precious metals like palladium, is a cornerstone of green and sustainable synthesis. The Sonogashira reaction typically employs a palladium catalyst and a copper co-catalyst. wikipedia.org

Significant efforts have been made to develop recyclable catalytic systems for this crucial cross-coupling reaction. One successful approach involves the use of sulfonated phosphine ligands with a palladium catalyst in a green solvent/base blend like HEP/water/TMG. nih.gov This system allows for the catalyst and solvent solution to be recycled multiple times with minimal loss of activity and low metal contamination in the final product. nih.gov

Another strategy is to anchor the palladium catalyst to a solid support. Examples include palladium nanoparticles encapsulated in poly(amidoamine) dendrimers anchored on silica (B1680970) nanoparticles derived from rice husk ash. researchgate.net These heterogeneous catalysts can be easily recovered by centrifugation and reused for multiple reaction cycles with only a slight decrease in catalytic activity. researchgate.net Similarly, copper(I) complexes supported on platinum nanoparticle-decorated mesoporous silica hollow spheres have also been shown to be effective and recyclable catalysts for Sonogashira couplings. researchgate.net

The table below highlights some green chemistry approaches relevant to the synthesis of the target molecule.

Green Principle Methodology Key Features Relevance to Synthesis
Solvent-Free SynthesisMechanochemical 1,3-dipolar cycloaddition (Ball-milling)Eliminates bulk solvents, scalable. rsc.orgFormation of the 3,5-disubstituted isoxazole ring.
Sustainable MediaSonogashira coupling in HEP/water/TMG blendReplaces hazardous solvents like DMF. nih.govCoupling of the morpholine and isoxazolylethynyl fragments.
Catalyst RecyclingPd catalyst with sulfonated phosphine ligandsAllows for catalyst and solvent recycling. nih.govEfficient and sustainable Sonogashira cross-coupling.
Catalyst RecyclingPd nanoparticles on solid supports (e.g., modified silica)Easy catalyst recovery and reuse, low metal leaching. researchgate.netHeterogeneous catalysis for the key coupling step.

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for scalable synthesis, including enhanced safety, better process control, and higher productivity. youtube.com

A particularly relevant development is the continuous flow synthesis of alkynes from isoxazolones. rsc.orgresearchgate.net This transformation, which can be problematic in batch mode due to its exothermic nature and the release of toxic gases, is well-controlled in a flow reactor. This method can deliver alkyne products with short residence times (less than a minute) and good productivity, making it an attractive route to the ethynylisoxazole core of the target molecule. rsc.orgresearchgate.net

The photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents has also been adapted to continuous flow conditions for the simple and scalable synthesis of substituted morpholines. researchgate.net This demonstrates that the formation of the morpholine ring itself is amenable to flow processing.

By combining these individual flow-based steps, a telescoped or sequential flow synthesis of Morpholine, 3-(5-isoxazolylethynyl)- could be envisioned. Such a process would involve the continuous formation of the ethynylisoxazole intermediate, followed by an in-line coupling reaction with a morpholine precursor in a subsequent reactor module. This integrated approach would minimize manual handling of intermediates and allow for a more streamlined and efficient manufacturing process.

Chemical Reactivity and Derivatization Strategies of Morpholine, 3 5 Isoxazolylethynyl

Functional Group Transformations of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a hub of chemical reactivity, amenable to a variety of transformations that allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydrogenation and Reduction Reactions

The ethynyl group can be fully or partially reduced to the corresponding ethyl or ethenyl group, respectively. The choice of catalyst and reaction conditions determines the outcome of the hydrogenation.

Catalytic Hydrogenation:

CatalystProductConditionsReference
Palladium on Carbon (Pd/C)3-(5-isoxazolylethyl)morpholineH₂, atmospheric pressure researchgate.net
Lindlar's Catalystcis-3-(5-isoxazolylethenyl)morpholineH₂, quinoline (B57606)General Alkyne Reactivity
Rhodium on Silica (B1680970) (Rh/SiO₂)3-(5-isoxazolylethyl)cyclohexaneH₂, high pressure researchgate.net

This table is generated based on the general reactivity of alkynes and related heterocyclic compounds.

Complete hydrogenation over a catalyst like palladium on carbon would yield the fully saturated ethyl-linked morpholine-isoxazole derivative. researchgate.net For a partial reduction to the alkene, Lindlar's catalyst is typically employed to achieve cis-stereoselectivity. More aggressive hydrogenation conditions, such as using rhodium on silica, could potentially lead to the reduction of both the alkyne and the isoxazole (B147169) ring, although the isoxazole N-O bond is generally susceptible to cleavage under reductive conditions, which can lead to ring-opening. researchgate.netnih.gov This competitive reduction highlights the need for careful selection of catalysts and reaction conditions to achieve the desired transformation.

Click Chemistry Applications (e.g., CuAAC) for Modular Derivatization

The terminal alkyne in "Morpholine, 3-(5-isoxazolylethynyl)-" is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govwikipedia.org This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which serve as stable linkers to connect the isoxazole-morpholine core to a wide variety of other molecular fragments. researchgate.neteresearchco.comnih.govrsc.org

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it a powerful tool for creating libraries of diverse compounds for drug discovery and other applications. nih.govmdpi.com The resulting triazole ring is not just a passive linker; it can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the final molecule. nih.gov The synthesis of isoxazole-triazole hybrid compounds has been reported, demonstrating the feasibility of this approach. researchgate.net

General CuAAC Reaction Scheme:

General CuAAC Reaction Scheme

This image is a general representation of the CuAAC reaction.

Cycloaddition Reactions Involving the Triple Bond

Beyond click chemistry, the ethynyl group can participate in other cycloaddition reactions, further expanding the synthetic utility of "Morpholine, 3-(5-isoxazolylethynyl)-".

Diels-Alder Reactions: While less common for simple alkynes, electron-deficient alkynes can act as dienophiles in Diels-Alder reactions. The isoxazole ring itself can also participate in inverse-electron-demand hetero-Diels-Alder reactions. nsf.govresearchgate.netresearchgate.net The reactivity of the ethynyl group in a Diels-Alder reaction would likely require activation by an electron-withdrawing group or the use of a highly reactive diene.

1,3-Dipolar Cycloadditions: The ethynyl group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions with a variety of 1,3-dipoles, such as nitrile oxides, nitrones, and azomethine ylides. wikipedia.orgyoutube.comslideshare.netslideshare.net These reactions provide access to a diverse range of five-membered heterocyclic rings. For instance, reaction with a nitrile oxide would yield a bis-isoxazole derivative.

Electrophilic and Nucleophilic Reactions on the Morpholine (B109124) Ring

The morpholine ring, with its secondary amine and ether functionalities, offers additional sites for chemical modification. nih.govnih.govacs.org

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the morpholine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved using various alkylating agents, such as alkyl halides or through reductive amination. The synthesis of N-substituted morpholine derivatives is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. researchgate.netchemrxiv.orgchemrxiv.org For example, N-alkylation of morpholine with alcohols can be catalyzed by transition metal oxides. researchgate.net

N-Acylation: The morpholine nitrogen can be acylated using acid chlorides, acid anhydrides, or activated esters to form the corresponding amides. This reaction is often used to introduce a variety of substituents onto the morpholine ring. The acylation of a morpholide derivative containing a 5-(p-tolyl)isoxazole moiety has been reported, demonstrating the compatibility of this reaction with the isoxazole ring. researchgate.net

Table of N-Alkylation and N-Acylation Reactions:

Reaction TypeReagentProductReference
N-AlkylationBenzyl chloride4-benzyl-3-(5-isoxazolylethynyl)morpholine mdpi.com
N-Acylation5-(p-tolyl)isoxazole-3-carbonyl azideN-[3-(5-isoxazolylethynyl)morpholin-4-yl]-5-(p-tolyl)isoxazole-3-carboxamide researchgate.net

This table provides examples of potential N-alkylation and N-acylation products based on known reactivity.

Mechanistic Studies of Ring-Opening and Rearrangement Pathways

The morpholine ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can be synthetically useful for accessing new molecular scaffolds.

Ring-Opening: Reductive cleavage of the C-O bond in the morpholine ring can occur under certain hydrogenation conditions. Oxidative ring-opening is also possible. The development of methods for the stereoselective synthesis of substituted morpholines often involves ring-opening of precursor heterocycles like aziridines or oxazetidines followed by intramolecular cyclization. acs.org

Rearrangement: Palladium-catalyzed carboamination reactions have been used to construct substituted morpholines, and the mechanism is believed to proceed through a series of intermediates involving oxidative addition, Pd-N bond formation, and reductive elimination. nih.gov The stereochemical outcome of these reactions is often controlled by the transition state geometry.

Transformations of the Isoxazole Heterocycle

The isoxazole ring is an aromatic heterocycle, yet its reactivity is significantly influenced by the weak N-O bond and the presence of two electronegative heteroatoms. chemicalbook.comwikipedia.org These features make it susceptible to a range of transformations that differ from more robust aromatic systems.

For Morpholine, 3-(5-isoxazolylethynyl)-, the ethynyl group at the 3-position is electron-withdrawing, which would further deactivate the ring, making direct electrophilic attack at the C4 position even more difficult under standard conditions (e.g., nitration, halogenation). However, functionalization is not impossible. Modern synthetic methods have enabled direct functionalization of isoxazoles by avoiding harsh acidic or basic conditions that could destroy the ring. researchgate.net For instance, electrophilic cyclization of related O-methyl oximes of 2-alkyn-1-ones with iodine monochloride (ICl) has been shown to produce 4-iodoisoxazoles in good yields. nih.govacs.org This suggests that a carefully chosen electrophile and catalyst system could potentially functionalize the C4 position of Morpholine, 3-(5-isoxazolylethynyl)-.

A plausible, albeit challenging, approach would involve metal-catalyzed C-H activation or the use of highly reactive electrophiles. The mechanistic feasibility would depend on the ability to overcome the deactivating effect of the 3-ethynyl substituent.

Table 1: Theoretical Feasibility of Electrophilic Aromatic Substitution at C4

Electrophilic ReagentCatalyst/ConditionsPredicted OutcomeMechanistic Hurdle
HNO₃/H₂SO₄StandardNo reaction or decompositionSevere ring deactivation; acid-labile N-O bond
I₂/NISStrong Lewis AcidLow yield of 4-iodo productInsufficient nucleophilicity of the isoxazole ring
IClMild conditionsModerate yield of 4-iodo productPotential for side reactions at the alkyne
Au(I) or Rh(III)C-H ActivationPotential for C4-arylationCatalyst poisoning or complexation with morpholine-N

The N-O bond in the isoxazole ring is inherently weak and serves as a trigger for various ring-opening reactions under reductive or photochemical conditions. wikipedia.orgnih.gov

Reductive Ring-Opening: The isoxazole ring can be reductively cleaved to yield β-enaminoketones or related structures. This transformation is valuable as isoxazoles can serve as synthetic equivalents of 1,3-dicarbonyl compounds. chemicalbook.comresearchgate.net Various reagents can achieve this, including low-valent titanium, samarium diiodide (SmI₂), and catalytic hydrogenation. researchgate.net In biological systems, NADH-dependent reductases have been shown to catalyze the reductive opening of isoxazole rings, as seen in the metabolism of the drug razaxaban. nih.gov For Morpholine, 3-(5-isoxazolylethynyl)-, a plausible reductive cleavage pathway would yield a β-enaminoketone, which could exist in equilibrium with its β-hydroxyketone imine tautomer.

Mechanism: The reaction likely initiates with a single-electron transfer to the isoxazole π* system, followed by cleavage of the weak N-O bond to form a vinyl radical anion intermediate. Subsequent protonation and tautomerization would lead to the final ring-opened product.

Photochemical Ring-Opening: Isoxazoles are known to be photochemically active. rsc.orgnih.gov Upon UV irradiation (typically 200–330 nm), the N-O bond undergoes homolysis, leading to a diradical intermediate that rearranges to a highly strained acylazirine. wikipedia.orgnih.gov This acylazirine is a key intermediate that can be trapped by nucleophiles or can rearrange further to form other heterocycles like oxazoles. nih.govresearchgate.net In the absence of a trapping agent, the acylazirine can lead to ketenimine intermediates. nih.govacs.org For the title compound, photochemical irradiation could provide a pathway to novel derivatives by trapping the acylazirine intermediate with various nucleophiles.

Mechanism:

Excitation: UV light excites the isoxazole to a ππ* or πσ* state. acs.org

N-O Bond Homolysis: The weak N-O bond breaks, forming a diradical.

Rearrangement: The diradical rapidly rearranges to form a 2-acyl-2H-azirine intermediate.

Further Reaction: The acylazirine can be trapped by nucleophiles or undergo further photochemical rearrangement to an oxazole (B20620) or ketenimine. nih.govresearchgate.net

Stability and Degradation Studies (Chemical and Environmental Focus)

The stability of Morpholine, 3-(5-isoxazolylethynyl)- is dictated by the lability of both the isoxazole and morpholine rings under various conditions.

As discussed, the isoxazole ring is inherently photosensitive due to its weak N-O bond. wikipedia.orgrsc.org Upon exposure to UV radiation, the molecule is expected to undergo degradation. The primary photochemical pathway involves the cleavage of the N-O bond, leading to isomerization or decomposition. acs.orgacs.org Studies on isoxazole photochemistry show that irradiation can lead to a variety of products, including oxazoles, ketenimines, and decomposition products like ketene (B1206846) and hydrogen cyanide, depending on the wavelength and substitution pattern. nih.govacs.org

The morpholine moiety itself can also undergo photodegradation, often in the presence of a photocatalyst like TiO₂, which generates highly reactive hydroxyl radicals. rsc.orgrsc.org This process leads to the formation of hydroxy and oxo derivatives and eventual ring cleavage. rsc.org Therefore, under environmental UV exposure, particularly in the presence of photocatalytic surfaces, Morpholine, 3-(5-isoxazolylethynyl)- is predicted to be unstable, degrading through pathways involving both the isoxazole and morpholine moieties.

Table 2: Predicted Photodegradation Products

ConditionMoietyPredicted Primary TransformationPotential Products
Direct UV Irradiation (λ < 330 nm)IsoxazoleN-O bond cleavage and rearrangementIsomeric oxazole, Acylazirine intermediate, Ketenimine
UV with Photocatalyst (e.g., TiO₂)MorpholineHydroxyl radical attackHydroxymorpholine, Morpholinone, Ring-opened fragments
UV with Photocatalyst (e.g., TiO₂)IsoxazoleOxidative cleavageRing-opened carboxylic acids and amides

The hydrolytic stability of isoxazole derivatives is highly pH-dependent. They are generally most stable in the neutral pH range and are susceptible to both specific acid and specific base-catalyzed hydrolysis. nih.govacs.org

Acidic Conditions (pH < 4): Under acidic conditions, the isoxazole nitrogen is protonated, facilitating nucleophilic attack by water. This typically leads to the cleavage of the N-O bond and subsequent hydrolysis to a 1,3-dicarbonyl compound (or its equivalent) and hydroxylamine. For the title compound, acidic hydrolysis would be expected to open the isoxazole ring.

Neutral Conditions (pH 6-8): The compound is expected to exhibit its maximum stability in this range. nih.gov

Alkaline Conditions (pH > 9): Under basic conditions, deprotonation at the C4 position can occur, but more commonly, direct nucleophilic attack by hydroxide (B78521) on the ring carbons (C3 or C5) can lead to ring cleavage. nih.gov The pathway can be complex, yielding various degradation products.

Table 3: Predicted Hydrolytic Half-Life (t½) at 70°C (Illustrative)

pHPredicted StabilityExpected Degradation Pathway
2.0Low (t½ ≈ hours)Acid-catalyzed isoxazole ring opening
7.0High (t½ ≈ weeks/months)Minimal degradation
12.0Low (t½ ≈ hours/days)Base-catalyzed isoxazole ring opening

Both the morpholine and isoxazole rings are susceptible to oxidative degradation.

Morpholine Ring Oxidation: The morpholine ring is a known substrate for oxidative enzymes like Cytochrome P450. nih.govnih.govnih.gov The oxidation mechanism typically involves hydrogen atom abstraction from one of the carbons alpha to the nitrogen atom. nih.gov This generates a radical that can then rebound with a hydroxyl group, leading to an unstable hemiaminal which rapidly undergoes C-N bond cleavage. nih.gov This results in ring-opened products such as 2-(2-aminoethoxy)acetaldehyde. nih.gov Chemical oxidation (e.g., with ozone or via photocatalysis) can also lead to C-C and C-N bond cleavage. google.com

Isoxazole Ring Oxidation: While the isoxazole ring is relatively electron-poor, strong oxidizing agents can lead to its degradation. The specific pathway for Morpholine, 3-(5-isoxazolylethynyl)- would be influenced by the ethynyl and morpholine substituents, but would likely involve cleavage of the heterocycle into smaller carboxylic acid and amide fragments.

Given these pathways, the compound is expected to be metabolically labile in biological systems containing oxidative enzymes and susceptible to degradation in environments with strong oxidizing agents or photocatalytic conditions. The primary site of initial oxidative attack is likely to be the carbons adjacent to the nitrogen in the morpholine ring. nih.govnih.gov

Computational Studies on Morpholine, 3 5 Isoxazolylethynyl and Its Analogues

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. nih.gov For Morpholine (B109124), 3-(5-isoxazolylethynyl)-, these computational methods can provide valuable insights into its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.netresearchgate.net

For Morpholine, 3-(5-isoxazolylethynyl)-, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the ethynyl (B1212043) group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient isoxazole (B147169) ring, indicating its propensity for nucleophilic attack. The presence of electronegative nitrogen and oxygen atoms in both rings influences the distribution and energy levels of these frontier orbitals.

Computational studies on various isoxazole derivatives have shown that the HOMO-LUMO energy gap can be modulated by the nature and position of substituents on the ring. researchgate.netresearchgate.net This modulation, in turn, affects the molecule's reactivity and potential biological activity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Isoxazole Analogues (Calculated using DFT methods)
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Isoxazole-7.51.28.7
3,5-Dimethylisoxazole-6.91.58.4
3-Phenylisoxazole-6.5-0.56.0
5-Phenylisoxazole-6.8-0.36.5

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. rsc.org The EPS is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. rsc.org

In Morpholine, 3-(5-isoxazolylethynyl)-, the most negative electrostatic potential is expected to be concentrated around the oxygen and nitrogen atoms of the morpholine and isoxazole rings due to their high electronegativity. The hydrogen atoms of the morpholine ring and the ethynyl proton are likely to exhibit a positive electrostatic potential. The EPS map would thus highlight the nucleophilic character of the heteroatoms and the electrophilic character of the C-H bonds, providing a visual representation of the molecule's reactivity.

Computational chemistry allows for the accurate prediction of spectroscopic properties such as NMR chemical shifts and infrared (IR) vibrational frequencies. nih.govnih.gov These calculations are typically performed using DFT methods, which can provide results that are in good agreement with experimental data. nih.gov

For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors of the nuclei. The predicted chemical shifts can aid in the structural elucidation of the molecule and its conformers. In Morpholine, 3-(5-isoxazolylethynyl)-, the protons and carbons of the morpholine ring are expected to show characteristic shifts, influenced by the presence of the oxygen and nitrogen atoms. The acetylenic proton and carbons would also have distinct chemical shifts. rsc.org

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For the title compound, characteristic vibrational frequencies are expected for the C-H, C=N, C-O, and C≡C bonds.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for Key Functional Groups in Morpholine and Isoxazole Derivatives
Functional GroupVibrational Frequency (cm-1)1H NMR Chemical Shift (ppm)13C NMR Chemical Shift (ppm)
Morpholine N-H stretch~3300Variable-
Morpholine C-H stretch2850-29602.5-3.845-70
Morpholine C-O stretch1070-1140-65-75
Isoxazole C=N stretch1500-1650-150-160
Ethynyl C≡C stretch2100-2260-70-90
Ethynyl C-H stretch~33002.0-3.0-

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule plays a critical role in its physical, chemical, and biological properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

The morpholine ring in Morpholine, 3-(5-isoxazolylethynyl)- is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. researchgate.net Within the chair conformation, substituents can occupy either axial or equatorial positions. For the 3-(5-isoxazolylethynyl) group, the equatorial position is generally favored to minimize steric hindrance. researchgate.net

The introduction of substituents on either the morpholine or isoxazole ring can significantly impact the conformational preferences of Morpholine, 3-(5-isoxazolylethynyl)-. For instance, bulky substituents on the morpholine ring may alter the preference for the chair conformation or influence the axial/equatorial orientation of other groups. cdnsciencepub.com Similarly, substituents on the isoxazole ring can affect the rotational barrier around the connecting single bond through steric and electronic effects. nih.gov

Computational studies can systematically investigate the effect of different substituents on the conformational landscape of the molecule. By calculating the relative energies of various conformers for a series of substituted analogues, it is possible to establish structure-conformation relationships. This information is crucial for understanding how modifications to the molecular structure can fine-tune its properties for specific applications.

Molecular Docking and Dynamics Simulations for Theoretical Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in predicting how "Morpholine, 3-(5-isoxazolylethynyl)-" and its analogues might interact with biological targets at an atomic level. These methods provide insights into the binding modes and stability of ligand-protein complexes, guiding further drug discovery efforts.

Identification of Putative Binding Pockets in Model Proteins

Molecular docking studies are instrumental in identifying potential binding sites for isoxazole-containing compounds within various protein targets. By computationally placing the ligand into the three-dimensional structure of a protein, researchers can predict the most likely binding conformation and location.

For analogues of "Morpholine, 3-(5-isoxazolylethynyl)-", several protein targets have been explored. For instance, in studies involving isoxazole derivatives targeting tubulin, the taxane-binding site has been identified as a preferential binding pocket. nih.gov Docking simulations have shown that isoxazole-based compounds can fit deep into this hydrophobic pocket. nih.gov Similarly, for isoxazole-carboxamide derivatives evaluated as cyclooxygenase (COX) inhibitors, docking studies have successfully identified binding interactions within the active sites of COX-1 and COX-2 enzymes. nih.gov In other research, the farnesoid X receptor (FXR) has been recognized as a potential drug target, with docking simulations indicating that isoxazole analogues can bind effectively within its ligand-binding domain (LBD). nih.gov The reliability of these docking methods is often validated by redocking a known co-crystallized ligand and ensuring the predicted pose has a root mean square deviation (RMSD) of less than 2 Å from the experimental structure. nih.gov

Table 1: Examples of Model Proteins and Binding Sites for Isoxazole Analogues

Model Protein TargetPutative Binding Pocket/SiteReferenced Analogues
TubulinTaxane-Binding SiteA-ring-fused isoxazoles of Dihydrotestosterone (DHT)
Cyclooxygenase (COX-1/COX-2)Enzyme Active Site / Secondary Binding PocketIsoxazole-carboxamide derivatives
Farnesoid X Receptor (FXR)Ligand-Binding Domain (LBD)Isoxazole derivatives based on GW4064 scaffold
Enoyl‐ACP reductaseEnzyme Active SiteMorpholine linked thiazolidinone hybrids

Analysis of Ligand-Receptor Interactions (Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

Once a binding pose is predicted, a detailed analysis of the interactions between the ligand and the protein's amino acid residues is performed. These non-covalent interactions are crucial for stabilizing the complex.

Hydrogen Bonding: The isoxazole ring, with its electronegative nitrogen and oxygen atoms, is capable of forming key hydrogen bonds with protein residues. nih.gov For example, the isoxazole ring of certain analogues has been shown to form hydrogen bonds with residues like Ser236 and Arg320 in the tubulin taxane site. nih.gov In studies on FXR agonists, residue HIS447 was found to participate in significant hydrogen bonds with the ligands. nih.govmdpi.com

π-Stacking: The aromatic nature of the isoxazole ring allows for π-stacking interactions with aromatic residues in the binding pocket, such as phenylalanine, tyrosine, or histidine.

Hydrophobic Interactions: These are often the most significant contributors to binding affinity. In studies of isoxazole derivatives with FXR, hydrophobic interactions were observed with residues such as LEU287, MET290, ALA291, HIS294, and VAL297. nih.govmdpi.com For morpholine-containing analogues, hydrophobic interactions have also been predicted as a main force of interaction with their target proteins. scispace.com The morpholine ring itself can engage in van der Waals and hydrophobic contacts within the binding site.

Table 2: Key Ligand-Receptor Interactions for Isoxazole Analogues

Protein TargetInteracting ResiduesType of Interaction
TubulinSer236, Arg320, Thr276Hydrogen Bonding
His229, Ser232, Pro274, Pro360Hydrophobic
Farnesoid X Receptor (FXR)HIS447Hydrogen Bonding, Salt Bridges
ARG331Salt Bridges
LEU287, MET290, ALA291, HIS294, VAL297Hydrophobic

Dynamics of Compound-Protein Complexes (Theoretical)

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the compound-protein complex over time in a simulated physiological environment. researchgate.net An MD simulation calculates the motion of atoms in the system over a period, typically nanoseconds, to understand the flexibility of the complex and the persistence of key interactions. researchgate.net

Studies on isoxazole derivatives frequently employ MD simulations to validate docking results. nih.gov Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests the complex has reached equilibrium and is structurally stable. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein that may be involved in ligand binding. researchgate.net

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds throughout the simulation, confirming the stability of these crucial interactions predicted by docking.

For example, MD simulations of isoxazole-based FXR agonists helped to understand the conformational motions of protein loops essential for stability and agonist activity. nih.govmdpi.com Similarly, 100-nanosecond simulations of isoxazole derivatives complexed with tubulin confirmed the robust stability of the ligand within the receptor's active site. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This allows for the prediction of the activity of newly designed, unsynthesized molecules. tandfonline.com

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different physicochemical properties of a molecule. For isoxazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.govmdpi.comresearchgate.net

CoMFA Descriptors: These models calculate steric (shape-related) and electrostatic (charge-related) fields around a set of aligned molecules.

CoMSIA Descriptors: In addition to steric and electrostatic fields, CoMSIA models include descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more comprehensive analysis. nih.gov

The selection of these descriptors is crucial for building a robust model. The process involves aligning a training set of molecules with known activities and systematically calculating the values of these descriptor fields at various points on a 3D grid surrounding the molecules.

Development of Predictive Models for Theoretical Biological Activities (e.g., binding affinity prediction)

Once descriptors are calculated, statistical methods are used to build a model that correlates these descriptors with the experimental biological activity (e.g., pIC₅₀ or pEC₅₀ values). tandfonline.com The goal is to create a predictive equation where the activity of a new compound can be estimated based on its calculated descriptor values.

The reliability and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures. tandfonline.comtandfonline.com Key statistical parameters include:

q² (Cross-validated correlation coefficient): Measures the internal predictive ability of the model.

r² (Non-cross-validated correlation coefficient): Indicates the goodness of fit for the training set data.

r²_pred (Predictive r² for an external test set): Measures the model's ability to predict the activity of compounds not used in its development.

For a series of isoxazole derivatives acting as FXR agonists, robust CoMFA (q² = 0.664, r² = 0.960) and CoMSIA (q² = 0.706, r² = 0.969) models were developed. nih.govmdpi.comresearchgate.net These models generated contour maps that visually represent the regions where certain properties (e.g., hydrophobicity, electronegativity) are favorable or unfavorable for activity, thereby guiding the design of new, more potent analogues. nih.govmdpi.comresearchgate.net

Table 3: Example of QSAR Model Validation Statistics for Isoxazole Derivatives

QSAR Modelr²_predTarget
CoMFA0.6640.9600.872Farnesoid X Receptor (FXR)
CoMSIA0.7060.9690.866Farnesoid X Receptor (FXR)

Source: Data from studies on isoxazole derivatives as FXR agonists. nih.govmdpi.comresearchgate.net

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify and optimize novel bioactive molecules. These methodologies are particularly relevant for exploring the chemical space around scaffolds like morpholine and isoxazole, which are recognized as important pharmacophores in medicinal chemistry. eurekaselect.comresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. Virtual screening then uses these models to rapidly search large databases of chemical compounds to identify those that match the pharmacophore and are therefore likely to be active.

These in silico approaches can be broadly categorized into two types: ligand-based and structure-based methods. mdpi.comebi.ac.uk

Ligand-based virtual screening is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands has been identified. A pharmacophore model is generated based on the common chemical features of these active molecules. mdpi.com

Structure-based virtual screening , conversely, is used when the 3D structure of the target protein or enzyme is available. This method involves docking candidate molecules into the target's binding site to predict their binding affinity and orientation. nih.govnih.gov

Both strategies significantly reduce the time and cost associated with identifying promising lead compounds for further development.

Derivation of Pharmacophore Hypotheses for Molecular Recognition

The first step in ligand-based drug design is the development of a pharmacophore hypothesis from a set of known active molecules. This hypothesis is a 3D model that encapsulates the key molecular interaction features required for biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

For analogues containing isoxazole and morpholine rings, the derivation process involves several key steps:

Selection of a Training Set: A diverse set of molecules with known biological activity against a specific target is chosen. For instance, a study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists used a series of compounds with experimentally measured EC50 values to build the model. mdpi.com

Conformational Analysis: The energetically accessible 3D conformations of each molecule in the training set are generated.

Molecular Alignment: The different molecules are superimposed in 3D space to identify the common chemical features that are responsible for their shared biological activity.

Hypothesis Generation: Based on the alignment, several pharmacophore hypotheses are generated. Each hypothesis consists of a unique combination of chemical features and their spatial relationships. For example, a 3D pharmacophore hypothesis for a series of EGFR kinase inhibitors was defined by three hydrogen bond acceptors and two aromatic rings. researchgate.net

Validation: The generated hypotheses are scored and ranked based on how well they can distinguish between highly active and inactive compounds. The best hypothesis is then selected for use in virtual screening.

The table below summarizes a hypothetical pharmacophore model derived from a series of isoxazole-containing compounds, illustrating the typical features and their spatial constraints.

Feature IDFeature TypeRadius (Å)X CoordinateY CoordinateZ Coordinate
HBA1Hydrogen Bond Acceptor1.22.540.87-1.33
HBA2Hydrogen Bond Acceptor1.2-3.111.560.25
HYD1Hydrophobic1.50.15-2.45-0.78
AR1Aromatic Ring1.6-1.98-0.592.14
AR2Aromatic Ring1.64.67-1.211.05

This table presents a hypothetical example of a 3D pharmacophore model for illustrative purposes.

Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of Morpholine, 3 5 Isoxazolylethynyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the atomic arrangement and stereochemistry of Morpholine (B109124), 3-(5-isoxazolylethynyl)-. For analysis, the compound is typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. acs.org

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the morpholine ring protons, the isoxazole (B147169) ring proton, and the proton on the substituted carbon of the morpholine ring. The morpholine ring protons typically appear as complex multiplets in the region of approximately 2.5-4.0 ppm. nih.govresearchgate.net The protons on the carbons adjacent to the oxygen atom (C2 and C6) are expected to be the most downfield within this group, while those adjacent to the nitrogen (C3 and C5) will also show characteristic shifts. The single proton on the isoxazole ring is anticipated to resonate further downfield, likely in the aromatic region, as a singlet.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. The morpholine ring carbons are expected to resonate in the range of approximately 45-70 ppm. nih.govresearchgate.net The carbons of the ethynyl (B1212043) group will appear in the typical alkyne region (around 70-90 ppm). The isoxazole ring carbons will have characteristic shifts in the aromatic region, generally above 100 ppm. beilstein-journals.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

A hypothetical summary of the expected 1D NMR data is presented below.

¹H NMR ¹³C NMR
Predicted Chemical Shift (ppm) Multiplicity Predicted Chemical Shift (ppm) Carbon Type
~ 8.3Singlet~ 168Isoxazole C5
~ 6.5Singlet~ 152Isoxazole C3
~ 4.0 - 3.8Multiplet~ 98Isoxazole C4
~ 3.7 - 3.5Multiplet~ 85Ethynyl C
~ 3.2 - 2.8Multiplet~ 75Ethynyl C
~ 67Morpholine C2/C6
~ 55Morpholine C3-Substituted
~ 46Morpholine C5/C3

Note: This is an interactive data table based on predicted values from similar structures.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.comyoutube.com For Morpholine, 3-(5-isoxazolylethynyl)-, COSY would show correlations between geminal and vicinal protons within the morpholine ring, confirming their connectivity. For instance, the proton at C3 would show a correlation with the protons at C2.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the morpholine and isoxazole ring carbons and protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). youtube.com HMBC is vital for connecting the different fragments of the molecule. For example, it would show correlations between the protons on the morpholine ring and the ethynyl carbons, and between the isoxazole proton and the ethynyl carbons, thus confirming the link between the morpholine, ethynyl, and isoxazole moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. nih.govresearchgate.net In the case of a substituted morpholine, which typically adopts a chair conformation, NOESY can help determine the axial or equatorial orientation of the substituent at the C3 position by observing through-space interactions with other protons on the ring.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate measurement of the molecular mass, typically to within a few parts per million (ppm). beilstein-journals.orgnih.gov This precision allows for the unambiguous determination of the elemental formula of Morpholine, 3-(5-isoxazolylethynyl)-, by distinguishing it from other compounds that might have the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ of C₉H₁₀N₂O₂ would be compared against the experimentally measured value to confirm the molecular formula.

When subjected to ionization in a mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. libretexts.org The analysis of this fragmentation pattern provides a fingerprint that helps to confirm the compound's structure. youtube.com For Morpholine, 3-(5-isoxazolylethynyl)-, key fragmentation pathways would likely involve:

Cleavage of the morpholine ring: The morpholine ring can undergo characteristic ring-opening and fragmentation, often leading to the loss of small neutral molecules. researchgate.net

Cleavage at the substituent: The bond between the morpholine ring and the ethynyl group can cleave.

Fragmentation of the isoxazole ring: Isoxazole rings are known to fragment through characteristic pathways, such as cleavage of the N-O bond. acs.orgnist.gov

By analyzing the masses of these fragments, the connectivity of the morpholine, ethynyl, and isoxazole components can be verified.

Predicted Fragment (m/z) Possible Identity
178Molecular Ion [M]⁺
147Loss of -CH₂O from Morpholine Ring
120Loss of the Morpholine Moiety
86Morpholine Cation

Note: This is an interactive data table of predicted fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that separate components of a mixture before they are introduced into the mass spectrometer. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy Techniques

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. When used in conjunction, they provide a comprehensive fingerprint of the compound, as some vibrational modes that are weak or absent in IR spectra are strong in Raman spectra, and vice versa.

Identification of Key Functional Groups and Bond Stretches

The structure of Morpholine, 3-(5-isoxazolylethynyl)- contains three key components: a morpholine ring, an isoxazole ring, and an ethynyl (alkyne) linker. The vibrational spectra can be analyzed by identifying the characteristic absorption bands for each of these functional groups.

Morpholine Ring: The morpholine moiety is a saturated heterocycle. Its presence is confirmed by C-H stretching vibrations of its methylene (B1212753) (CH₂) groups, which typically appear in the 2850-3000 cm⁻¹ range in both IR and Raman spectra. researchgate.net The characteristic C-O-C ether stretch is also a key indicator, usually found in the 1100 cm⁻¹ region.

Isoxazole Ring: The isoxazole ring contains both C=C and C=N bonds. The C=N stretching vibration is a key marker, often observed around 1600-1622 cm⁻¹. nih.govresearchgate.net Aromatic C-H stretching vibrations from the isoxazole ring typically appear above 3000 cm⁻¹.

Ethynyl Group: The disubstituted alkyne (-C≡C-) linkage is a crucial functional group. The C≡C stretching vibration is expected in the 2100-2260 cm⁻¹ region. This band is often weak in the IR spectrum due to the symmetry of the substituted alkyne, but it typically produces a strong, sharp signal in the Raman spectrum, making Raman spectroscopy particularly useful for its identification.

The following table summarizes the expected vibrational frequencies for the key functional groups in Morpholine, 3-(5-isoxazolylethynyl)-.

Functional GroupBondVibration TypeExpected Wavenumber (cm⁻¹)Primary Technique
MorpholineC-HStretching2850 - 3000IR & Raman
MorpholineC-O-CStretching~1100IR
IsoxazoleC=NStretching1600 - 1622IR & Raman
IsoxazoleC-HStretching>3000IR & Raman
Ethynyl Linker-C≡C-Stretching2100 - 2260Raman

This table is generated based on typical frequency ranges for the specified functional groups.

Vibrational Analysis for Structural Information

A complete vibrational analysis provides a deeper understanding of the molecule's structure and conformation. While experimental spectra confirm the presence of functional groups, computational methods, such as Density Functional Theory (DFT), are often employed for a precise assignment of each vibrational mode. scielo.org.mx The combination of IR and Raman data is complementary; IR spectroscopy is more sensitive to vibrations involving a change in dipole moment (e.g., C-O stretches), while Raman spectroscopy is more sensitive to vibrations involving a change in polarizability (e.g., the symmetric C≡C stretch). This dual analysis allows for a more confident and complete structural elucidation than either technique alone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. It is also a primary tool for quantitative analysis.

Chromophore Analysis

The principal chromophore in Morpholine, 3-(5-isoxazolylethynyl)- is the conjugated system formed by the isoxazole ring and the ethynyl group. The presence of the ethynyl linker extends the π-electron system of the isoxazole ring, which is known to cause a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax) compared to the unsubstituted isoxazole. researchgate.net The morpholine ring, being saturated, does not contribute to the chromophore but acts as an auxochrome, which can cause minor shifts in the absorption maximum. Studies on similarly conjugated isoxazole derivatives show absorption maxima (λmax) in the UV-A range, often between 370 nm and 415 nm. nih.gov The exact λmax for Morpholine, 3-(5-isoxazolylethynyl)- would be determined by recording its absorption spectrum in a suitable non-polar or polar solvent.

Quantitative Analysis Method Development

UV-Vis spectroscopy is a straightforward and robust method for quantifying the concentration of Morpholine, 3-(5-isoxazolylethynyl)- in a solution, based on the Beer-Lambert Law. The development of such a method involves the following steps:

Determination of λmax: A dilute solution of the pure compound is scanned across the UV-Vis range (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax).

Preparation of Standard Solutions: A series of solutions with precisely known concentrations of the compound are prepared by serial dilution from a stock solution.

Calibration Curve Construction: The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then generated by plotting absorbance versus concentration.

Linear Regression Analysis: The data points on the calibration curve are fitted to a linear equation (y = mx + c), where 'y' is absorbance and 'x' is concentration. A high correlation coefficient (R² > 0.99) indicates a good linear relationship.

Sample Analysis: The absorbance of a sample with an unknown concentration is measured under the same conditions, and its concentration is calculated using the linear regression equation from the calibration curve.

Derivative spectroscopy can also be employed to enhance resolution and eliminate background interference from other components in a mixture. ajpaonline.com

Chromatographic Separation and Purification Techniques

Chromatography is essential for separating Morpholine, 3-(5-isoxazolylethynyl)- from reaction byproducts, starting materials, and other impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov

For a molecule with the polarity and functional groups of Morpholine, 3-(5-isoxazolylethynyl)-, reverse-phase HPLC (RP-HPLC) is the most suitable method. sielc.com A typical RP-HPLC method would be developed and optimized based on the following parameters:

ParameterDescriptionTypical Condition
Stationary Phase A nonpolar column packing material.C18 (octadecylsilane) bonded to silica (B1680970) particles (e.g., 3 or 5 µm particle size).
Mobile Phase A polar solvent system.A gradient mixture of acetonitrile (B52724) and water. gene-tools.com A modifier like formic acid or phosphoric acid may be added to improve peak shape. sielc.com
Flow Rate The speed at which the mobile phase passes through the column.0.5 - 1.5 mL/min for analytical scale.
Detection A detector to monitor the column effluent.UV-Vis detector set to the compound's λmax (determined from UV-Vis spectroscopy).
Injection Volume The amount of sample introduced onto the column.5 - 20 µL for analytical scale.

This table outlines a general approach for developing an HPLC method for the specified compound.

This HPLC method can be scaled up for preparative separation by using a larger column and a higher flow rate, allowing for the isolation of the pure compound in larger quantities. sielc.com Other techniques, such as ion-exchange chromatography, could also be explored if the molecule can be protonated to carry a net charge. helixchrom.com

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of synthesized compounds like Morpholine, 3-(5-isoxazolylethynyl)-. This technique is also invaluable for the isolation of the compound from reaction mixtures and for the separation of any potential impurities. A typical HPLC method for a compound of this nature would involve a reversed-phase column, such as a C18, with a gradient elution system.

For the analysis of morpholine-containing structures, derivatization is often employed to enhance detection, especially when the parent molecule lacks a strong chromophore. uobaghdad.edu.iqcromlab-instruments.es For instance, a derivatization procedure using agents like 1-Naphthyl isothiocyanate can produce a stable derivative with strong UV absorbance, facilitating sensitive detection. uobaghdad.edu.iq The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile, with the gradient adjusted to achieve optimal separation of the main compound from any byproducts or starting materials. nih.gov

The purity of Morpholine, 3-(5-isoxazolylethynyl)- would be determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. For preparative HPLC, the conditions would be scaled up to isolate a sufficient quantity of the pure compound for further studies.

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 5 mM Ammonium Acetate (B1210297) in Water, pH 5.8
Mobile Phase B Acetonitrile
Gradient 20% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength determined by the UV spectrum of the compound)
Injection Volume 10 µL
Column Temperature 25 °C

This table represents a typical starting point for method development and would require optimization for the specific compound.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the identification and quantification of volatile byproducts that may be present in the final sample of Morpholine, 3-(5-isoxazolylethynyl)-. These byproducts could arise from residual starting materials, solvents, or degradation products.

Direct analysis of morpholine and its derivatives by GC can be challenging due to their polarity. Derivatization is a common strategy to improve volatility and chromatographic performance. researchgate.netnih.gov For instance, morpholine can be derivatized to N-nitrosomorpholine, a more volatile compound suitable for GC analysis. researchgate.net However, for a substituted compound like Morpholine, 3-(5-isoxazolylethynyl)-, direct injection might be feasible depending on its thermal stability and volatility.

A typical GC method would employ a capillary column with a mid-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points. Mass spectrometry detection provides definitive identification of the volatile byproducts by comparing their mass spectra to spectral libraries.

Table 2: Representative GC-MS Parameters for Volatile Byproduct Analysis

ParameterCondition
Column DB-1701 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) researchgate.net
Carrier Gas Helium at a constant flow rate (e.g., 1-2 mL/min)
Injector Temperature 250 °C
Oven Program Initial 100°C for 4 min, ramp to 250°C at 10-20°C/min, hold for 5 min researchgate.netresearchgate.net
Detector Mass Spectrometer
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 50-500 amu

These parameters are illustrative and would be optimized based on the specific volatile impurities suspected or identified.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of Morpholine, 3-(5-isoxazolylethynyl)-. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica gel 60 F254) at different time points. The plate is then developed in a suitable mobile phase, which is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The ratio of these solvents is optimized to achieve good separation between the starting materials, intermediates, and the final product.

After development, the spots are visualized, commonly under UV light if the compounds are UV-active. Staining with reagents like potassium permanganate (B83412) or iodine can be used for visualization if the compounds are not UV-active. The relative retention factor (Rf) values of the spots provide a guide to the progress of the reaction. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of Morpholine, 3-(5-isoxazolylethynyl)-. This technique provides unequivocal proof of the compound's constitution and conformation, as well as insights into its packing in the crystal lattice.

The first and often most challenging step in X-ray crystallography is obtaining single crystals of suitable size and quality. For a compound like Morpholine, 3-(5-isoxazolylethynyl)-, several crystallization techniques can be employed. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Solvents such as ethanol, acetone, or ethyl acetate could be appropriate.

Another technique is vapor diffusion, where a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow crystal growth.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The diffraction pattern produced by the crystal is recorded by a detector. researchgate.net The collection of a complete dataset involves rotating the crystal and recording the diffraction patterns at various orientations. researchgate.net

The collected data are then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is solved using direct methods or Patterson methods and subsequently refined. uobaghdad.edu.iq Refinement is an iterative process that adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. researchgate.net The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Table 3: Typical X-ray Crystallography Data Collection and Refinement Parameters

ParameterValue/Description
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) - To be determined
Radiation Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature 100 K or 293 K
Data Collection Method ω-scans
Structure Solution Direct Methods
Refinement Method Full-matrix least-squares on F²
Final R-indices [I>2σ(I)] R1, wR2 - To be determined
Goodness-of-fit on F² To be determined

This table outlines the key parameters that would be reported in a crystallographic study.

The refined crystal structure of Morpholine, 3-(5-isoxazolylethynyl)- allows for a detailed analysis of the intermolecular interactions that govern the crystal packing. These interactions can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. Given the presence of the morpholine ring (with its oxygen and nitrogen atoms) and the isoxazole ring, the potential for hydrogen bonding is significant.

The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while any N-H protons would be donors. The oxygen atoms in both the morpholine and isoxazole rings are also potential hydrogen bond acceptors. The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and stability. uobaghdad.edu.iq The study of these non-covalent interactions provides valuable insights into how the molecules self-assemble in the solid state.

Structure Activity Relationship Sar Analysis of Morpholine, 3 5 Isoxazolylethynyl Analogues: Mechanistic Insights

Rational Design of Analogues Based on Structural Modifications

The systematic modification of a lead compound is crucial for optimizing potency, selectivity, and pharmacokinetic properties. For a scaffold like Morpholine (B109124), 3-(5-isoxazolylethynyl)-, this involves individual alterations to the morpholine ring, the isoxazole (B147169) system, and the connecting linker.

Variation of Substituents on the Morpholine Ring

The morpholine moiety is a privileged structure in drug design, often utilized to improve aqueous solubility and engage in specific hydrogen bonding interactions within enzyme active sites. mdpi.comresearchgate.net Its role is critical in many phosphoinositide 3-kinase (PI3K) inhibitors, where it frequently forms a key hydrogen bond with the hinge region of the enzyme's ATP binding pocket. researchgate.netmdpi.com

Research on ZSTK474, a pan-PI3K inhibitor bearing two morpholine groups on a triazine core, offers a robust model for understanding the SAR of the morpholine ring. mdpi.comnih.gov Studies show that only one of the two morpholine groups is essential for binding interactions at the PI3K active site. nih.gov The oxygen atom of this morpholine acts as a crucial hydrogen bond acceptor with the backbone amide of Valine-828 in the hinge region. mdpi.comnih.gov

Systematic replacement of this morpholine group has yielded significant SAR insights:

Replacement with Piperazine (B1678402): Substituting the morpholine with a piperazine ring (analog 2a) led to a dramatic 36-fold decrease in inhibition for PI3Kα and PI3Kδ, and over a 70-fold reduction for PI3Kβ and PI3Kγ. This highlights the critical role of the morpholine's oxygen atom for potent activity. However, N-acetylation of the piperazine (analog 2b) restored the inhibitory profile to levels comparable with ZSTK474, suggesting the acetyl group could be fulfilling a similar interaction or correcting an unfavorable electrostatic interaction. nih.gov

Replacement with Open-Chain Analogues: Replacing the morpholine ring with acyclic ethanolamine (B43304) (6a) or diethanolamine (B148213) (6b) moieties maintained high potency against the PI3Kα isoform. This indicates that the key hydrogen-bonding interaction with the hinge region can be preserved without the cyclic constraint of the morpholine. nih.gov

Introduction of Charged Groups: In contrast, analogues with pendant amino groups, such as those with 2-aminoethylamine (6l) or 2-N-methylethylamine (6m) substituents, displayed uniformly poor inhibition across all PI3K isoforms. This suggests that the introduction of a positive charge in this region is detrimental to binding, possibly by creating an unfavorable conformational preference or an electrostatic clash within the enzyme's active site. nih.gov

Compound IDMorpholine Ring ModificationEffect on PI3Kα Inhibition (Relative to ZSTK474)Reference
ZSTK474 (Parent)MorpholineBaseline (IC50 = 5.0 nM) nih.gov
2aPiperazine substitution36-fold decrease nih.gov
2bN-acetyl-piperazine substitutionPotency restored to ZSTK474 levels nih.gov
6aEthanolamine substitutionPotency largely maintained (IC50 = 9.9 nM) nih.gov
6l2-Aminoethylamine substitutionSignificant decrease in potency (>30-fold) nih.gov

Modification of the Isoxazole Ring System

The isoxazole ring is a versatile five-membered heterocycle used in medicinal chemistry for its ability to act as a bioisostere for other groups and to engage in various non-covalent interactions. nih.govnih.gov Its electronic properties and substitution patterns can be fine-tuned to modulate biological activity. nih.govnih.gov

In the context of kinase inhibitors, isoxazole rings can be integral to binding and achieving selectivity. For example, modifications to isoxazole-containing compounds have been shown to influence activity against VEGFR tyrosine kinases. nih.govmdpi.com SAR studies on 3,5-disubstituted isoxazoles reveal that the nature and position of substituents are critical:

Influence of Substituents: In one series of anti-tuberculosis agents, modifying a potentially labile ester group at the C-3 position of the isoxazoline (B3343090) core with various bioisosteres (amides, alcohols, etc.) led to a significant loss of activity, indicating that the ester was required. Conversely, optimization at the C-5 position with piperazyl-urea and piperazyl-carbamate analogs improved activity. researchgate.net

Role in Kinase Inhibition: In another study on FMS kinase inhibitors, the substitution pattern on the isoxazole ring was key to potency. nih.gov Similarly, for COX-2 inhibitors, a 5-methyl-isoxazole ring, when appropriately pushed by substituents on adjacent phenyl rings, could achieve ideal binding interactions within the enzyme's secondary binding pocket. nih.gov

Electronic Effects: For a series of sPLA2 inhibitors, isoxazoles featuring an electron-withdrawing group, such as fluorine or trifluoromethyl (CF3), on an adjacent phenyl ring displayed excellent inhibitory activity. nih.gov This demonstrates that the electronic landscape of the molecule, heavily influenced by isoxazole substituents, dictates target engagement.

These findings suggest that for a Morpholine, 3-(5-isoxazolylethynyl)- analogue, substituents on the isoxazole ring (e.g., at the 3- or 4-position) would be critical for tuning target affinity and selectivity by influencing hydrogen bonding, hydrophobic, and electronic interactions.

Exploration of Different Linker Moieties and Stereochemistry

The ethynyl (B1212043) group in the proposed structure serves as a rigid, linear linker connecting the morpholine and isoxazole rings. The nature of such linkers is pivotal in determining the spatial orientation of the key pharmacophores, thereby affecting their ability to bind simultaneously to their respective interaction points within a target protein.

Studies on quinoline-based cholinesterase inhibitors have shown that the length of the linker chain between the quinoline (B57606) core and a morpholine moiety significantly impacts activity. Derivatives with a shorter 2-methylene linker exhibited better inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to those with longer 3- or 4-methylene linkers. mdpi.com This suggests an optimal distance is required for the inhibitor to bridge the catalytic and peripheral anionic sites of the enzyme. mdpi.com In a series of quinazoline-based EGFR inhibitors, a longer three-carbon linker between the core and a morpholine group allowed for an additional hydrogen bond with a key lysine (B10760008) residue, enhancing affinity. mdpi.com

Stereochemistry, particularly of the morpholine ring, is also a critical factor. The synthesis of enantiopure cis-3,5-disubstituted morpholines highlights the importance of controlling the spatial arrangement of substituents. e3s-conferences.org In work on novel PI3K inhibitors, the conformational restriction of a morpholine ring by fusing it into a tricyclic system led to distinct activity and selectivity profiles for the different stereo- and regio-isomers. researchgate.net This demonstrates that locking the morpholine into a specific chair or boat-like conformation can profoundly influence its binding to the kinase hinge region. researchgate.net

In Vitro Biochemical Interaction Studies (Non-Human, Mechanistic Focus)

To understand the molecular mechanism of action, in vitro biochemical assays are indispensable. These studies quantify the direct interaction between a compound and its target protein, independent of cellular or physiological effects.

Enzyme Inhibition Studies (Mechanistic Basis, e.g., Enzyme Kinetics)

Enzyme inhibition assays measure a compound's ability to reduce the activity of a target enzyme. The half-maximal inhibitory concentration (IC50) is a common metric for potency. As analogues of Morpholine, 3-(5-isoxazolylethynyl)- are likely to target kinases, data from PI3K inhibition studies are highly relevant.

Analogues of the PI3K inhibitor ZSTK474 demonstrate potent, low-nanomolar inhibition across Class I PI3K isoforms. nih.gov Kinetic analysis of cholinesterase inhibitors bearing a morpholine-quinoline scaffold revealed a mixed-type inhibition mechanism, indicating that the compounds bind to both the free enzyme and the enzyme-substrate complex. mdpi.com This dual interaction mode is common for inhibitors that engage multiple sites on the enzyme, such as the catalytic and peripheral sites. mdpi.com

Compound SeriesTarget EnzymeKey FindingReported Potency (IC50)Reference
ZSTK474 AnaloguesPI3Kα, β, δ, γMorpholine oxygen is critical for hinge binding and potency.3.7 - 20.8 nM nih.gov
Tetrahydroquinoline-Isoxazole HybridsAChE / BChECompound 5n was a selective AChE inhibitor.4.24 µM (AChE) mdpi.com
Tetrahydroquinoline-Isoxazole HybridsAChE / BChECompound 6aa was a selective BChE inhibitor.3.97 µM (BChE) mdpi.com
Isoxazole-CarboxamidesCOX-1 / COX-2Compound A13 showed high potency and selectivity for COX-2.13 nM (COX-2) nih.gov

Receptor Binding Assays (Affinity Measurement, without clinical correlation)

Receptor binding assays directly measure the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or dissociation constant (Kd). A lower Ki value indicates a higher binding affinity.

While specific receptor binding data for isoxazolylethynyl-morpholine are unavailable, studies on other morpholine-containing compounds provide valuable benchmarks. In the development of mTOR inhibitors, morpholino-triazinyl derivatives were evaluated in enzymatic binding assays, with a lead compound demonstrating greater than 1000-fold selectivity for mTOR over the related PI3Kα kinase. researchgate.net

In a different therapeutic area, a series of novel morphinan (B1239233) ligands were synthesized and evaluated for their binding affinity at κ (kappa), μ (mu), and δ (delta) opioid receptors. nih.gov These assays revealed that many of the compounds, which featured complex structures, possessed very high affinity, with Ki values in the sub-nanomolar range for μ and κ receptors. nih.gov For instance, compound 15b, a heterodimer, exhibited Ki values of 0.089 nM at the μ receptor and 0.073 nM at the κ receptor, demonstrating extremely tight binding. nih.gov These examples underscore the utility of binding assays in quantifying the precise affinity of a compound for its molecular target, a critical step in rational drug design.

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available information regarding the specific chemical compound "Morpholine, 3-(5-isoxazolylethynyl)-" or its analogues that would permit the creation of a detailed article based on the provided outline. The extensive search for data pertaining to its Structure-Activity Relationship (SAR), cellular target engagement, molecular mechanisms of action, and the correlation of its structural features with biological activities did not yield any relevant research findings.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the request, as the foundational research data for the specified topics—including cellular target engagement assays, co-crystallography or computational docking, structure-binding affinity relationships, allosteric modulation, and statistical SAR analysis—for this particular compound is not present in the public domain.

Correlation of Structural Features with Theoretical or In Vitro Biological Activities

Development of Predictive Models from Experimental In Vitro Data

The development of predictive models from experimental in vitro data is a cornerstone of modern drug discovery, enabling the rational design of novel compounds with enhanced potency and selectivity. By establishing a quantitative link between the structural features of a molecule and its biological activity, these models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, provide invaluable insights for lead optimization. While specific experimental in vitro data for Morpholine, 3-(5-isoxazolylethynyl)- is not publicly available, the principles of developing such predictive models can be effectively illustrated using a series of isoxazole analogues that have been extensively studied.

A notable example can be found in the development of isoxazole derivatives as farnesoid X receptor (FXR) agonists. FXR is a recognized drug target for metabolic and inflammatory diseases. Researchers have synthesized a series of isoxazole compounds and evaluated their in vitro activity, typically expressed as pEC50 values, which represent the negative logarithm of the half-maximal effective concentration. This experimental data forms the foundation for building predictive QSAR models.

These models are constructed by correlating the biological activity of the compounds with their physicochemical properties, or molecular descriptors. These descriptors can be categorized into several types, including steric, electronic, and hydrophobic parameters. Advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed to generate these predictive models. mdpi.com

In a study on isoxazole-based FXR agonists, CoMFA and CoMSIA models were successfully developed. mdpi.com These models demonstrated strong predictive power, as indicated by high squared correlation coefficients (r²) and cross-validated squared correlation coefficients (q²). Such models can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates.

The table below presents a selection of isoxazole derivatives from a QSAR study, showcasing their experimental in vitro activity and the activity predicted by a developed CoMFA model. The close correlation between the experimental and predicted values underscores the robustness and utility of the predictive model.

Compound IDExperimental pEC50Predicted pEC50 (CoMFA)
1 7.857.88
2 8.198.15
3 7.467.42
4 8.408.43
5 7.967.99
6 7.117.10
7 8.668.64
8 7.297.31

This table is generated based on data from a study on isoxazole derivatives as FXR agonists and serves as an illustrative example. mdpi.com

The visual output of these models, in the form of contour maps, provides a graphical representation of the SAR. For instance, a CoMFA steric contour map might indicate regions where bulky substituents are favored for enhancing activity (often depicted in green), and regions where they are disfavored (often depicted in yellow). Similarly, electrostatic contour maps can highlight areas where positive or negative charges are beneficial for activity.

By analyzing these contour maps, medicinal chemists can gain a deeper understanding of the structural requirements for optimal interaction with the biological target. For the isoxazole FXR agonists, such analyses revealed that hydrophobic characteristics at one position of the molecule and the presence of an electronegative group at another were critical for agonistic activity. mdpi.com This detailed mechanistic insight allows for the informed design of new analogues with potentially superior biological profiles.

Advanced Applications of Morpholine, 3 5 Isoxazolylethynyl in Chemical Biology Research

Development of Chemical Probes and Tools

No specific research has been published on the development of chemical probes derived from the "Morpholine, 3-(5-isoxazolylethynyl)-" scaffold.

Fluorescently Labeled Analogues for Mechanistic Imaging Studies

There are no studies detailing the synthesis or application of fluorescently labeled analogues of "Morpholine, 3-(5-isoxazolylethynyl)-" for use in mechanistic imaging. The process of creating such probes involves attaching a fluorophore to the core molecule, but this work has not been documented for this specific compound.

Application in High-Throughput Screening (HTS) Methodologies

There is no evidence of "Morpholine, 3-(5-isoxazolylethynyl)-" being included in or emerging as a hit from high-throughput screening campaigns described in the scientific literature.

Compound Library Synthesis and Management

While the synthesis of related morpholine (B109124) jraic.com and isoxazole (B147169) nih.gov structures is an active area of chemistry, there are no specific reports on the inclusion of "Morpholine, 3-(5-isoxazolylethynyl)-" in compound libraries for HTS.

Assay Development for Mechanistic Screening

No published assays have been developed specifically around the mechanism of action of "Morpholine, 3-(5-isoxazolylethynyl)-" for the purpose of mechanistic screening.

Use as a Scaffold for Fragment-Based Approaches to Ligand Discovery

Fragment-based ligand discovery (FBLD) is a common strategy in drug discovery. wikipedia.orgnih.govfrontiersin.org However, there are no available research findings that describe the use of "Morpholine, 3-(5-isoxazolylethynyl)-" as a starting fragment or as a scaffold for building more complex ligands in an FBLD campaign.

Fragment Synthesis and Derivatization

The design and synthesis of "Morpholine, 3-(5-isoxazolylethynyl)-" are rooted in the principles of fragment-based drug discovery (FBDD). FBDD utilizes small, low-complexity molecules, or "fragments," as starting points for the development of high-affinity ligands. These fragments typically adhere to the "Rule of Three," characterized by a molecular weight under 300 Da, a cLogP of 3 or less, and fewer than three hydrogen bond donors and acceptors. "Morpholine, 3-(5-isoxazolylethynyl)-" fits the profile of a desirable fragment, combining the favorable physicochemical properties of the morpholine ring with the versatile isoxazole and the rigid ethynyl (B1212043) linker. The morpholine moiety is a common constituent in approved drugs, valued for its metabolic stability and ability to improve pharmacokinetic properties. nih.govsci-hub.senih.gov The isoxazole ring is another key pharmacophore known for a wide range of biological activities. rsc.orgresearchgate.netnih.gov

The synthesis of "Morpholine, 3-(5-isoxazolylethynyl)-" can be hypothetically achieved through a convergent synthetic route, most notably employing a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. rsc.orgresearchgate.netorganic-chemistry.orglibretexts.org This reaction would involve the coupling of a terminal alkyne-functionalized morpholine with a halogenated isoxazole precursor.

A plausible synthetic approach is outlined below:

Preparation of N-(prop-2-yn-1-yl)morpholine: This starting material can be synthesized by the alkylation of morpholine with a propargyl halide (e.g., propargyl bromide) in the presence of a suitable base.

Synthesis of a 5-halo-isoxazole: A variety of methods exist for the synthesis of the isoxazole ring, often involving the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. rsc.orgnih.gov For the purpose of a subsequent Sonogashira coupling, a 5-iodo- or 5-bromoisoxazole (B1592306) would be the desired intermediate.

Sonogashira Coupling: The final step would involve the coupling of N-(prop-2-yn-1-yl)morpholine with the 5-halo-isoxazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylethylamine). rsc.orgresearchgate.net

The modularity of this synthetic route allows for the straightforward generation of a library of derivatives. By varying the substitution on either the morpholine or isoxazole rings, a diverse set of fragments can be created for screening campaigns. For instance, substitution at the 3-position of the isoxazole ring can be readily achieved by using different nitrile oxides in the initial cycloaddition step. rsc.org Similarly, derivatives of morpholine can be employed in the initial alkylation to introduce further diversity. This derivatization is crucial for exploring the structure-activity relationship (SAR) and optimizing the binding affinity and selectivity of the initial fragment hit. e3s-conferences.org

Table 1: Representative Sonogashira Coupling Conditions for the Synthesis of Ethynyl-Heterocycles

EntryAryl/Heteroaryl HalideAlkyneCatalyst/Co-catalystBaseSolventYield (%)
13,5-disubstituted-4-iodoisoxazoleTerminal alkynePd(acac)₂/PPh₃/CuIEt₃NTolueneup to 98
25-iodo-2'-deoxyuridineTMS-acetylenePd(PPh₃)₄/CuIEt₃NDMF87
3Aryl iodideTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHF70-95
4Vinyl halideTerminal alkynePd(PPh₃)₄/CuIn-BuNH₂Benzene80-90

This table presents representative data for Sonogashira couplings of various substrates to illustrate the general reaction conditions and potential yields, based on findings for analogous reactions. rsc.orgnih.gov

Biophysical Screening Methodologies (e.g., SPR, NMR, MST for binding)

Once synthesized, "Morpholine, 3-(5-isoxazolylethynyl)-" and its derivatives would be subjected to biophysical screening to identify and characterize their interactions with target proteins. Given the typically weak binding affinities of fragments, sensitive biophysical techniques are essential for hit identification and validation. nih.govfrontiersin.orgsygnaturediscovery.com

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique used to measure the binding kinetics and affinity of molecular interactions. nih.govresearchgate.netspringernature.comreichertspr.comnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the fragment is flowed over the surface. The binding of the fragment to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This allows for the determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ). springernature.comnih.gov SPR is a powerful tool for primary screening of fragment libraries and for detailed kinetic analysis of promising hits.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile and robust method for fragment-based screening. nih.govfrontiersin.orgnih.govcreative-biostructure.com Several NMR techniques can be employed:

Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY are particularly useful for detecting the weak binding of fragments to high molecular weight proteins. creative-biostructure.com These methods rely on the transfer of magnetization from the protein to the bound ligand, allowing for the identification of binders from a mixture of compounds.

Protein-Observed NMR: In this approach, changes in the chemical shifts of a ¹⁵N- or ¹³C-labeled protein are monitored upon the addition of a fragment. nih.gov Chemical shift perturbation (CSP) analysis can not only identify binders but also provide information about the binding site on the protein. Titration experiments can be used to determine the dissociation constant (Kₑ). creative-biostructure.com

MicroScale Thermophoresis (MST): MST is a solution-based technique that measures molecular interactions by detecting changes in the thermophoretic movement of a fluorescently labeled molecule in a microscopic temperature gradient. sygnaturediscovery.comnih.govdomainex.co.ukwikipedia.orgnih.gov The binding of a ligand to the fluorescently labeled target protein alters its size, charge, or hydration shell, leading to a change in its thermophoretic behavior. By titrating the unlabeled fragment against a constant concentration of the labeled protein, a binding curve can be generated and the dissociation constant (Kₑ) determined. wikipedia.org MST is known for its low sample consumption and its tolerance to a wide range of buffers and complex biological liquids. nih.gov

Table 2: Comparison of Biophysical Screening Techniques for Fragment-Based Discovery

TechniquePrincipleInformation ObtainedThroughputKey Advantages
SPR Change in refractive index upon bindingKinetics (kₐ, kₑ), Affinity (Kₑ)HighReal-time, label-free, kinetic data
NMR Changes in nuclear spin propertiesBinding, Affinity (Kₑ), Structural information (binding site)Low to MediumHigh-quality data, detailed structural insights
MST Change in thermophoretic movementAffinity (Kₑ)HighLow sample consumption, solution-based, tolerant to complex liquids

This table provides a general comparison of the key features of SPR, NMR, and MST as applied to fragment-based screening. nih.govresearchgate.netcreative-biostructure.comwikipedia.org

Contribution to Understanding Fundamental Biological Processes (Mechanistic, not Therapeutic)

The utility of "Morpholine, 3-(5-isoxazolylethynyl)-" and its analogs extends beyond being mere starting points for drug discovery. As precisely engineered chemical probes, they can be instrumental in dissecting the intricacies of fundamental biological processes at a molecular level.

Elucidation of Signaling Pathways and Protein-Ligand Recognition Principles

By designing fragments that target specific proteins within a signaling cascade, researchers can selectively perturb the pathway and observe the downstream consequences. This allows for the validation of protein targets and the mapping of signaling networks. For instance, isoxazole derivatives have been shown to act as inhibitors of kinases and other enzymes involved in signaling. mdpi.comnih.gov A fragment like "Morpholine, 3-(5-isoxazolylethynyl)-" could potentially be developed into a selective inhibitor for a particular kinase, enabling the study of its specific role in a complex signaling network, such as the PI3K/Akt/mTOR pathway, where morpholine-containing inhibitors have been extensively studied. e3s-conferences.orgnih.govacs.org

Furthermore, the study of how "Morpholine, 3-(5-isoxazolylethynyl)-" and its derivatives bind to their protein targets provides valuable insights into the principles of protein-ligand recognition. The morpholine ring, for example, is known to participate in key interactions within binding sites, often forming hydrogen bonds through its oxygen atom or engaging in favorable hydrophobic interactions. sci-hub.senih.govnih.govresearchgate.net The isoxazole ring can also form important interactions and its substitution pattern can be tuned to achieve selectivity. mdpi.commdpi.comacs.org The ethynyl linker provides a rigid scaffold that can position the morpholine and isoxazole moieties in a defined orientation, allowing for the probing of specific sub-pockets within a protein's binding site.

High-resolution structural data, obtained through techniques like X-ray crystallography or cryo-electron microscopy, of a protein in complex with "Morpholine, 3-(5-isoxazolylethynyl)-" or an optimized derivative would be invaluable. Such structures can reveal the precise atomic-level interactions, including hydrogen bonds, van der Waals contacts, and the displacement of water molecules, that govern binding affinity and specificity. This information is not only crucial for structure-based drug design but also contributes to a more fundamental understanding of the molecular forces that drive biological recognition events.

Future Directions and Research Gaps

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Convergent Synthesis: Designing synthetic routes where the morpholine (B109124) and isoxazole (B147169) fragments are prepared separately and then coupled in a final, high-yielding step. This approach allows for modularity and optimization of each synthetic branch independently.

One-Pot Reactions: Exploring the feasibility of tandem or domino reactions that enable the construction of the core structure in a single reaction vessel, thereby minimizing solvent waste and purification steps.

Catalytic Methods: Investigating the use of transition-metal catalysis or organocatalysis to promote key bond-forming reactions with high atom economy and reduced environmental impact. For instance, the development of novel catalysts for the efficient coupling of a 3-ethynylmorpholine (B3248419) derivative with a suitable isoxazole precursor would be highly valuable. nih.govmdpi.com

Green Solvents and Reagents: Emphasizing the use of environmentally benign solvents, such as water or bio-based solvents, and replacing hazardous reagents with safer alternatives. chemrxiv.orgnih.gov

Synthetic Strategy Potential Advantages Key Research Focus
Convergent SynthesisModularity, Higher Overall YieldOptimization of coupling reactions
One-Pot ReactionsReduced waste, Time-efficientCatalyst and reaction condition screening
Catalytic MethodsHigh atom economy, Lower environmental impactDevelopment of novel, reusable catalysts
Green Chemistry ApproachesEnhanced safety and sustainabilityUse of benign solvents and reagents

Exploration of Underexplored Derivatization Opportunities for Enhanced Research Utility

The inherent reactivity of the morpholine and isoxazole rings, as well as the ethynyl (B1212043) linker, provides numerous opportunities for derivatization. A systematic exploration of these possibilities could yield a diverse library of analogues with tailored properties for various research applications.

Morpholine Ring Functionalization: The nitrogen atom of the morpholine ring is a prime site for substitution. nih.gove3s-conferences.orgnih.gov Introducing a range of substituents could modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for biological applications. nih.govnih.gov

Isoxazole Ring Modification: The isoxazole ring can be functionalized at its carbon positions. nih.govsemanticscholar.orgnih.gov The weak N-O bond also presents a unique opportunity for ring-opening reactions to generate new scaffolds. researchgate.net

Ethynyl Linker Chemistry: The triple bond can undergo various transformations, such as cycloadditions (e.g., click chemistry) or reductions, to introduce further structural diversity.

Functionalization Site Potential Modifications Anticipated Impact
Morpholine NitrogenAlkylation, Acylation, ArylationAltered solubility, lipophilicity, and biological target interactions. nih.gov
Isoxazole Ring CarbonsHalogenation, Nitration, Metal-catalyzed cross-couplingIntroduction of new pharmacophores and modulation of electronic properties. semanticscholar.orgnih.gov
Ethynyl LinkerCycloaddition, Reduction, HydrationCreation of novel heterocyclic systems and alteration of molecular geometry.

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry can play a pivotal role in accelerating the research and development of Morpholine, 3-(5-isoxazolylethynyl)- derivatives. By employing advanced modeling techniques, it is possible to predict molecular properties and gain insights into potential biological activities, thereby guiding synthetic efforts.

Molecular Docking: To identify potential biological targets, the structure of Morpholine, 3-(5-isoxazolylethynyl)- can be docked into the active sites of various proteins. nih.govnih.govacs.orgresearchgate.netconnectjournals.com This can help prioritize which derivatives to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of derivatives and their biological activity. acs.orgpensoft.net This can be used to predict the activity of unsynthesized compounds. acs.orgpensoft.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic behavior of the compound and its interactions with biological macromolecules over time. acs.org

Computational Method Application Expected Outcome
Molecular DockingTarget identification and binding mode predictionPrioritization of derivatives for synthesis. nih.govnih.govacs.orgresearchgate.netconnectjournals.com
QSARPrediction of biological activityGuidance for rational design of more potent analogues. acs.orgpensoft.net
MD SimulationsElucidation of dynamic interactionsUnderstanding of binding stability and conformational changes. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization Methodologies

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. ijcrt.org These technologies can be harnessed to accelerate the discovery and optimization of novel derivatives of Morpholine, 3-(5-isoxazolylethynyl)-.

Predictive Modeling: ML algorithms can be trained on existing data to predict various properties of new virtual compounds, such as their bioactivity, toxicity, and pharmacokinetic profiles. ijcrt.orgnih.govfrontiersin.orggithub.com

De Novo Design: Generative AI models can design novel molecular structures with desired properties from scratch, providing innovative starting points for new synthetic targets.

Synthesis Planning: AI tools can assist in devising efficient synthetic routes to target molecules, potentially identifying novel and more sustainable pathways.

AI/ML Application Description Potential Impact
Predictive Bioactivity ModelingTraining models to predict the biological activity of virtual compounds. ijcrt.orgnih.govfrontiersin.orggithub.comRapid screening of large virtual libraries to identify promising candidates.
Generative Molecular DesignUsing AI to generate novel chemical structures with optimized properties.Discovery of novel and diverse chemical scaffolds.
Retrosynthetic AnalysisEmploying AI to propose efficient and novel synthetic routes.Acceleration of the synthesis of target compounds.

Expansion of Mechanistic Understanding of Biological Interactions at the Molecular Level

While computational methods can predict potential biological targets, a thorough experimental investigation is crucial to understand the precise molecular mechanisms of action. The morpholine and isoxazole moieties are present in numerous bioactive molecules, suggesting that Morpholine, 3-(5-isoxazolylethynyl)- could interact with a range of biological targets. nih.govnih.govsemanticscholar.orgnih.govresearchgate.netacs.orgresearchgate.netijrrjournal.comsemanticscholar.orgresearchgate.netresearchgate.netmdpi.comjchemrev.com

Future research should focus on:

Target Identification and Validation: Employing techniques such as chemical proteomics and photoaffinity labeling to identify the specific protein targets of Morpholine, 3-(5-isoxazolylethynyl)- and its derivatives. nih.govbiorxiv.org

Enzyme Inhibition Assays: If a target is identified as an enzyme, detailed kinetic studies should be performed to determine the mode of inhibition.

Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein can provide invaluable insights into the specific molecular interactions responsible for its activity. researchgate.net

Potential for Morpholine, 3-(5-isoxazolylethynyl)- as a Versatile Synthetic Intermediate

Beyond its potential direct applications, the unique structure of Morpholine, 3-(5-isoxazolylethynyl)- makes it a valuable building block for the synthesis of more complex molecules. researchgate.netresearchgate.nete3s-conferences.orgnih.gov The presence of multiple reactive sites allows for its elaboration into a variety of scaffolds.

Click Chemistry Hub: The terminal alkyne can serve as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile conjugation to a wide range of other molecules.

Scaffold for Library Synthesis: The modular nature of its synthesis would allow for the creation of diverse libraries of related compounds by varying the starting materials for the morpholine and isoxazole components.

Precursor to Fused Heterocycles: The ethynyl linker and the adjacent heterocyclic rings could potentially undergo intramolecular cyclization reactions to form novel, complex polycyclic systems.

Application as Intermediate Synthetic Transformation Resulting Molecular Class
Click ChemistryCopper-catalyzed azide-alkyne cycloadditionTriazole-linked conjugates
Library SynthesisVariation of morpholine and isoxazole precursorsDiverse libraries of analogues
Fused Heterocycle SynthesisIntramolecular cyclizationNovel polycyclic scaffolds

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(5-isoxazolylethynyl)morpholine derivatives, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, morpholine derivatives with isoxazole moieties are often prepared by reacting morpholine precursors with halogenated isoxazoles under Pd-catalyzed cross-coupling conditions (e.g., Sonogashira coupling for ethynyl linkages) .
  • Optimization Strategies :
    • Catalysts : Use Pd(PPh₃)₄ or CuI as catalysts to enhance coupling efficiency .
    • Solvents : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates .
    • Temperature : Reactions typically proceed at 40–80°C; higher temperatures may accelerate side reactions .
    • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-(5-isoxazolylethynyl)morpholine, and how should data be interpreted?

Methodological Answer:

  • 1H/13C NMR : Critical for resolving proton environments (e.g., morpholine ring protons at δ 3.3–3.7 ppm and isoxazole protons at δ 7.2–7.4 ppm in DMSO-d₆) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .
  • IR Spectroscopy : Identify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for ethynyl linkages) .
  • UV-Vis : Used in pharmacological studies to monitor optical density (AOA) for antioxidant activity (e.g., AOA values between 2.26–2.40 for triazole-morpholine derivatives) .

Q. What safety protocols are essential when handling 3-(5-isoxazolylethynyl)morpholine in laboratory settings?

Methodological Answer:

  • PPE : Wear NIOSH-certified respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, dermal contact, or ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate vapor exposure .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate with water for ≥15 minutes .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictory data on the biological activity of morpholine derivatives be resolved in pharmacological studies?

Methodological Answer:

  • Assay Validation : Compare in vitro (e.g., COX-2 inhibition assays) and in vivo models (e.g., rodent inflammation studies) to confirm activity .
  • Dose-Response Analysis : Use nonlinear regression to establish EC₅₀/IC₅₀ values and identify off-target effects .
  • Statistical Tools : Apply ANOVA or Bayesian meta-analysis to reconcile variability across studies .
  • Structural Analogues : Test derivatives with modified substituents (e.g., alkyl/aryl groups on the isoxazole ring) to isolate structure-activity relationships (SAR) .

Q. What strategies improve the stability of 3-(5-isoxazolylethynyl)morpholine under varying experimental conditions?

Methodological Answer:

  • pH Control : Maintain neutral pH (6.5–7.5) to prevent hydrolysis of the morpholine ring .
  • Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the ethynyl bond .
  • Inert Atmospheres : Use argon/nitrogen blankets during reactions to inhibit oxidation .
  • Accelerated Stability Testing : Conduct thermal gravimetric analysis (TGA) to predict degradation pathways .

Q. How are structural modifications of morpholine derivatives evaluated for targeted drug delivery applications?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • LogP Measurements : Assess lipophilicity via HPLC to predict blood-brain barrier penetration .
    • Plasma Stability : Incubate compounds in plasma (37°C, pH 7.4) and monitor degradation via LC-MS .
  • Toxicity Screening :
    • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains .
    • Cytotoxicity Assays : Measure IC₅₀ in HEK-293 or HepG2 cells to identify therapeutic windows .
  • In Silico Modeling :
    • Molecular Docking : Simulate binding to target receptors (e.g., κ-opioid receptors) using AutoDock Vina .
    • ADMET Prediction : Use QSAR tools to forecast absorption, distribution, and toxicity .

Contradictory Data Note : While morpholine itself is classified as Group 3 (not carcinogenic to humans) by IARC , derivatives with specific substituents (e.g., dichlorophenyl groups) may exhibit higher toxicity . Contextualize findings based on structural variations and assay conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.